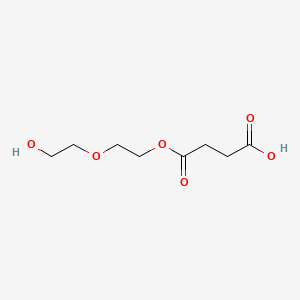

Diethylene glycol succinate

Description

Properties

CAS No. |

9050-18-4 |

|---|---|

Molecular Formula |

C8H14O6 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-[2-(2-hydroxyethoxy)ethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H14O6/c9-3-4-13-5-6-14-8(12)2-1-7(10)11/h9H,1-6H2,(H,10,11) |

InChI Key |

SJIWUNNSRFWATG-UHFFFAOYSA-N |

SMILES |

C(CC(=O)OCCOCCO)C(=O)O |

Canonical SMILES |

C(CC(=O)OCCOCCO)C(=O)O |

Other CAS No. |

9050-18-4 |

Origin of Product |

United States |

Molecular Architecture and Structural Elucidation of Diethylene Glycol Succinate Based Polymers

Spectroscopic Characterization of Diethylene Glycol Succinate (B1194679) Structural Units

Spectroscopic methods are indispensable for the verification of the chemical structure of polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are routinely employed to confirm the successful synthesis of poly(diethylene glycol succinate) and its copolymers, providing evidence of the incorporation of this compound units and the formation of ester linkages.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural confirmation of poly(this compound) (PDGS) and its copolymers. The chemical shifts observed in the ¹H NMR spectrum correspond to the different types of protons present in the polymer repeating unit, allowing for the verification of the expected chemical structure. acs.org

In the case of copolymers, such as poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)), ¹H NMR is used to confirm the incorporation of this compound (DEGS) units into the poly(butylene succinate) (PBS) backbone. acs.org The relative integration of the proton signals can also be used to determine the composition of the copolymer. The successful synthesis of such copolymers is indicated by the appearance of characteristic peaks corresponding to the protons of both the butylene succinate and this compound units. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound) Structural Units

| Protons | Chemical Shift (ppm) |

| Succinate (-OOC-CH₂-CH₂-COO-) | ~2.6 |

| Diethylene glycol (-O-CH₂-CH₂-O-CH₂-CH₂-O-) | ~3.7 and ~4.2 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific copolymer composition.

The analysis of ¹H NMR spectra provides qualitative confirmation of the polymer structure and can be extended for quantitative analysis of copolymer composition and end-group characterization. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer, thereby confirming the formation of ester linkages in poly(this compound) and its copolymers. The presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is a key indicator of successful polymerization.

The FTIR spectrum of this compound-based polymers typically shows a characteristic ester carbonyl peak in the region of 1720-1740 cm⁻¹. researchgate.net Other significant absorption bands include those for C-O stretching and C-H stretching, which further support the confirmation of the polymer structure. In studies involving copolymers, FTIR can detect changes in the polymer backbone resulting from the incorporation of different monomer units. mdpi.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretching (ester) | ~1730 |

| C-O stretching | ~1150 |

| C-H stretching | ~2950 |

Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic and Thermal Analysis of Polymer Chain Characteristics

Beyond the confirmation of the basic structural units, a thorough understanding of the polymer's macroscopic properties requires the characterization of its chain characteristics, such as molecular weight distribution, and its thermal behavior, including crystallization and melting.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgslideshare.net GPC separates polymer molecules based on their hydrodynamic volume in solution. youtube.com This information is critical as the molecular weight significantly influences the mechanical and physical properties of the polymer.

For this compound-based polymers, GPC is employed to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). acs.orgresearchgate.net A narrow PDI indicates a more uniform distribution of polymer chain lengths. The molecular weight of these polymers can be controlled by adjusting the polymerization conditions, and GPC provides the necessary data to verify the outcome. intertek.com

Table 3: Typical GPC Data for this compound Copolymers

| Copolymer Composition | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| P(BS-co-DEGS) 10% DEGS | 35,000 | 70,000 | 2.0 |

| P(BS-co-DEGS) 20% DEGS | 32,000 | 65,000 | 2.0 |

| P(BS-co-DEGS) 30% DEGS | 30,000 | 61,000 | 2.0 |

Note: The values presented are illustrative and can vary based on synthesis methods and conditions.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. mt.com It is extensively used to study the crystallization and melting behavior of polymers, including poly(this compound) and its copolymers. acs.orgresearchgate.net

DSC analysis provides key thermal properties such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). For instance, studies on poly(butylene succinate-co-diethylene glycol succinate) have shown that increasing the this compound content leads to a decrease in both the melting temperature and the degree of crystallinity. acs.org This is attributed to the disruption of the regular polymer chain structure by the more flexible diethylene glycol units. The crystallization behavior is dependent on the thermal history of the material, which can be investigated by controlling the heating and cooling rates in DSC experiments. nih.gov

Table 4: Thermal Properties of P(BS-co-DEGS) Copolymers Determined by DSC

| DEGS Content (%) | Tm (°C) | Tc (°C) | Crystallinity (%) |

| 0 | 114.5 | 75.2 | 45.8 |

| 10 | 102.1 | 60.1 | 35.2 |

| 20 | 90.3 | 48.7 | 28.1 |

| 30 | 78.6 | 35.4 | 21.5 |

Source: Adapted from studies on the thermal properties of P(BS-co-DEGS) copolymers. acs.org

Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for investigating the crystalline structure of polymers. dntb.gov.ua By analyzing the diffraction pattern produced when X-rays are scattered by the polymer sample, information about the arrangement of polymer chains in the crystalline regions can be obtained.

In the study of this compound-based polymers, WAXD is used to determine the crystal structure and the degree of crystallinity. For copolymers like P(BS-co-DEGS), WAXD patterns have shown that the incorporation of DEGS units does not alter the crystal structure of the PBS, but it does lead to a decrease in the degree of crystallinity. acs.org The diffraction peaks correspond to the specific lattice planes of the polymer crystals. The broadening of these peaks can provide information about the size and perfection of the crystals.

Table 5: WAXD Data for P(BS-co-DEGS) Copolymers

| DEGS Content (%) | 2θ (degrees) |

| 0 | 19.6, 21.8, 22.6, 28.9 |

| 10 | 19.6, 21.8, 22.6, 28.9 |

| 20 | 19.6, 21.8, 22.6, 28.9 |

| 30 | 19.6, 21.8, 22.6, 28.9 |

Source: Adapted from research on the crystalline structure of P(BS-co-DEGS) copolymers, indicating that the crystal structure remains unchanged with varying DEGS content. acs.org

Thermogravimetric Analysis (TGA) in Polymer Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of polymeric materials, including those based on this compound. researchgate.netyoutube.com This method involves monitoring the mass of a polymer sample as it is subjected to a controlled temperature program in a specific atmosphere, typically inert (e.g., nitrogen) or oxidative (e.g., air). researchgate.netyoutube.com The resulting data, plotted as a weight loss curve versus temperature, provides critical information about the onset of degradation, the temperature of maximum decomposition rate, and the amount of residual char. youtube.comyoutube.com

The thermal stability of polyesters is significantly influenced by their chemical structure. iaea.org For aliphatic polyesters like those derived from diethylene glycol and succinic acid, TGA reveals high thermal stability. Studies on similar poly(alkylene succinate)s, such as poly(ethylene succinate) (PESu) and poly(butylene succinate) (PBSu), show that thermal decomposition occurs in a single primary stage at elevated temperatures. iaea.orgmdpi.com For instance, PESu exhibits a maximum decomposition temperature of approximately 413°C, while PBSu's is around 399°C, indicating that the chemical structure plays a key role in the thermal decomposition process. iaea.org A broader study on various poly(alkylene succinate)s found that maximum decomposition rates consistently occur in the high-temperature range of 420–430°C. mdpi.com

When diethylene glycol is incorporated into the polymer backbone, as in poly(butylene succinate-co-diethylene glycol succinate) (PBDS), the thermal properties are altered. The introduction of the flexible ether linkage from diethylene glycol can lead to a decrease in the thermal stability of the copolyester to a certain extent. researchgate.net TGA curves for PBDS copolyesters show that as the content of this compound units increases, the onset of thermal degradation can shift to slightly lower temperatures compared to pure PBS. researchgate.net

The data obtained from TGA is typically presented in a thermogram, showing the percentage of remaining mass on the y-axis and the temperature on the x-axis. The first derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, is often plotted as well. The peak of the DTG curve indicates the temperature at which the maximum rate of weight loss occurs (Tmax). mdpi.com

Below is a data table summarizing key thermal decomposition parameters for related polyesters, as determined by TGA.

| Polymer | Onset Decomposition Temperature (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Heating Rate | Atmosphere | Reference |

|---|---|---|---|---|---|

| Poly(ethylene succinate) (PESu) | ~200°C | 402°C | 10°C/min | Nitrogen | mdpi.com |

| Poly(ethylene succinate) (PESu) | Not specified | 413°C | Not specified | Not specified | iaea.org |

| Poly(butylene succinate) (PBSu) | Not specified | 399°C | Not specified | Not specified | iaea.org |

| Poly(hexylene succinate) (PHSu) | Slightly lower than PESu/PBSu | ~420-430°C | 20°C/min | Nitrogen | mdpi.comresearchgate.net |

Advanced Analytical Techniques for Comprehensive Polymer Characterization

A thorough understanding of this compound-based polymers requires a suite of advanced analytical techniques beyond basic thermal analysis. resolvemass.ca These methods provide in-depth information about the polymer's molecular weight, chemical structure, thermal transitions, and morphology, which are essential for predicting its performance and properties. resolvemass.ca

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. resolvemass.ca It separates polymer molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial as molecular weight significantly impacts the mechanical and physical properties of the final material. resolvemass.ca

Spectroscopic techniques are vital for elucidating the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, is used to confirm the successful synthesis of the polymer by identifying the characteristic peaks of the diethylene glycol and succinate monomer units within the polymer chain. researchgate.net It can also be used to quantify the composition of copolymers. Fourier Transform Infrared Spectroscopy (FTIR) provides information about the functional groups present in the polymer, such as the characteristic ester carbonyl (C=O) stretching vibrations, confirming the polyester (B1180765) structure. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that complements TGA. youtube.com It measures the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov For this compound-based polymers, DSC is used to determine key thermal properties such as the glass transition temperature (Tg), which relates to the transition from a rigid to a more flexible state, and the melting temperature (Tm) and crystallinity for semi-crystalline polymers. mdpi.comresearchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful hyphenated technique used to investigate the thermal decomposition mechanism of polymers. mdpi.com The polymer is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. This provides detailed insight into the chemical pathways of degradation, such as β-hydrogen bond scission, which is a common mechanism for polyesters. mdpi.commdpi.com

The table below summarizes these advanced techniques and their primary applications in the characterization of this compound-based polymers.

| Analytical Technique | Abbreviation | Primary Information Obtained |

|---|---|---|

| Gel Permeation Chromatography | GPC / SEC | Molecular weight (Mn, Mw) and Polydispersity Index (PDI) |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Chemical structure, monomer incorporation, and copolymer composition |

| Fourier Transform Infrared Spectroscopy | FTIR | Identification of functional groups and confirmation of polymer structure |

| Differential Scanning Calorimetry | DSC | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity |

| Pyrolysis-Gas Chromatography/Mass Spectrometry | Py-GC/MS | Identification of thermal degradation products and elucidation of decomposition mechanisms |

Structure Property Relationships in Diethylene Glycol Succinate Copolymers

Modulating Crystallization Behavior through Diethylene Glycol Succinate (B1194679) Content

The presence of DEGS units within a copolymer structure profoundly influences its crystallization behavior. The non-crystalline nature of the DEGS component and the flexibility of its ether bonds are key factors in altering the kinetics and thermodynamics of the crystallization process.

This trend is clearly observable in differential scanning calorimetry (DSC) analyses. With increasing DEGS content, the cold crystallization temperature (Tcc) shifts to higher temperatures, indicating a reduced ability of the polymer chains to organize into crystalline structures from the glassy state. Concurrently, the degree of crystallinity (Xc) shows a marked decrease. For instance, in one study, the degree of crystallinity for neat PBS was significantly higher than for copolymers containing even a small mole percentage of DEGS.

Table 1: Thermal Properties of P(BS-co-DEGS) Copolymers

| Sample | DEGS Content (mol %) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (Xc) (%) |

| Neat PBS | 0 | -32.5 | 114.2 | 45.8 |

| P(BS-co-7% DEGS) | 7 | -34.1 | 105.7 | 36.2 |

| P(BS-co-14% DEGS) | 14 | -35.8 | 98.6 | 28.9 |

| P(BS-co-29% DEGS) | 29 | -38.2 | 84.5 | 19.5 |

The study of non-isothermal crystallization kinetics is crucial for understanding the behavior of polymers under processing conditions, which typically involve continuous cooling from the melt. The Avrami equation, as modified by Jeziorny, and Mo's method are commonly employed to analyze the non-isothermal crystallization process in copolyesters.

For DEGS copolymers, an increase in the DEGS content leads to a slower crystallization rate. This is because the non-crystalline DEGS units act as defects in the polymer chain, impeding the nucleation and growth of crystals. The analysis of kinetic parameters derived from these models, such as the crystallization rate constant (Zc) and the half-time of crystallization (t1/2), quantitatively demonstrates this trend. A higher value for F(T), which represents the cooling rate required to achieve a certain degree of crystallinity, indicates a slower crystallization process. The crystallization mechanism, however, often remains unchanged regardless of the copolymer composition.

The effect of a nucleating agent is also evident in the crystalline morphology. Polarized optical microscopy (POM) reveals that the addition of a nucleating agent significantly increases the density of spherulites while reducing their average size. For example, in studies of similar succinate-based copolyesters, the introduction of cellulose (B213188) nanocrystals (CNC) as a nucleating agent resulted in a much higher number of smaller spherulites compared to the neat copolymer. This is because the nucleating agent provides a high density of sites for crystal growth to begin simultaneously.

Table 2: Effect of a Nucleating Agent on the Isothermal Crystallization of a Succinate Copolymer

| Sample | Nucleating Agent Content (wt%) | Crystallization Half-Time (t0.5) at 71°C (min) |

| Neat Copolymer | 0 | 87.8 |

| Copolymer/CNC | 0.25 | 29.5 |

| Copolymer/CNC | 0.5 | 16.4 |

| Copolymer/CNC | 1.0 | 2.8 |

Note: Data adapted from studies on succinate copolymers to illustrate the principle.

Hydrophilicity Modulation and Surface Energy Implications of Diethylene Glycol Succinate Incorporation

This change in hydrophilicity has direct implications for the surface energy of the material. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Generally, surfaces with higher polarity and hydrophilicity exhibit higher surface energy. The introduction of polar ether groups from DEGS is expected to increase the polar component of the surface energy. The surface energy of copolymers tends to be intermediate between that of the constituent homopolymers. The surface tension of pure diethylene glycol is 44.8 mN/m at 25°C. This value, being relatively high for an organic liquid, reflects its polar nature and contributes to the increased surface energy of copolymers containing it.

Mechanical Property Variations with this compound Content in Copolymers

The mechanical properties of DEGS copolymers are highly dependent on the DEGS content, which influences both the degree of crystallinity and the flexibility of the polymer chains. Generally, as the amount of the flexible DEGS comonomer increases, there is a corresponding decrease in the stiffness and an increase in the ductility of the material.

Specifically, the tensile modulus, which is a measure of stiffness, decreases with a higher DEGS content. This is because the flexible ether linkages and the reduced crystallinity allow for greater chain mobility and deformation under stress. Conversely, the elongation at break, a measure of ductility, shows a significant increase with rising DEGS content, indicating that the material can be stretched more before it fractures.

The tensile strength, which represents the maximum stress a material can withstand while being stretched, exhibits a more complex behavior. It has been observed to initially increase at low DEGS concentrations before decreasing as the DEGS content becomes more substantial. This initial increase may be due to an optimal balance between chain flexibility and the ability to form a cohesive amorphous phase, while the subsequent decrease is a result of the significant reduction in crystallinity and the disruption of the load-bearing crystalline regions.

Table 3: Mechanical Properties of P(BS-co-DEGS) Copolymers

| Sample | DEGS Content (mol %) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Neat PBS | 0 | 350 | 35.2 | 250 |

| P(BS-co-7% DEGS) | 7 | 280 | 38.5 | 450 |

| P(BS-co-14% DEGS) | 14 | 210 | 32.1 | 650 |

| P(BS-co-29% DEGS) | 29 | 150 | 25.4 | 800 |

Degradation Mechanisms and Environmental Fate of Diethylene Glycol Succinate Based Materials

Hydrolytic Degradation Pathways of Diethylene Glycol Succinate (B1194679) Copolyesters

Hydrolytic degradation is a primary mechanism for the breakdown of aliphatic polyesters, involving the cleavage of ester bonds by water molecules. mdpi.com This process can occur in the bulk of the material, where water penetrates the polymer matrix, leading to a reduction in molecular weight and eventual mass loss. researchgate.netacs.org The rate and nature of this degradation are heavily influenced by the polymer's chemical structure, morphology, and the surrounding environmental conditions. acs.org

The incorporation of diethylene glycol succinate (DEGS) units into a polyester (B1180765) chain, for example, that of poly(butylene succinate) (PBS), is a key strategy for accelerating hydrolytic degradation. acs.orgresearchgate.net The ether linkage within the diethylene glycol moiety increases the hydrophilicity and flexibility of the polymer chain. acs.orgresearchgate.net This enhanced affinity for water facilitates the penetration of water molecules into the polymer matrix, which is a critical step for hydrolysis to occur. acs.orgresearchgate.net

| Property | Neat PBS | P(BS-co-7%DEGS) | P(BS-co-14%DEGS) | P(BS-co-29%DEGS) |

|---|---|---|---|---|

| Crystallinity (%) | Higher | ↓ | ↓↓ | ↓↓↓ |

| Hydrophilicity (Water Contact Angle) | ~75° | Decreases (to 61°-69°) | ||

| Hydrolytic Degradation Rate | Lower | ↑ | ↑↑ | ↑↑↑ |

This interactive table summarizes the general trends observed when increasing the this compound (DEGS) content in Poly(butylene succinate) (PBS) copolymers, based on findings from multiple studies. acs.orgresearchgate.net The arrows indicate a decrease (↓) or increase (↑) relative to neat PBS.

The hydrolytic degradation of polyesters is often an autocatalytic process. carbodiimide.comresearchgate.net The initial cleavage of an ester bond produces a new carboxylic acid end-group and a hydroxyl end-group. carbodiimide.com In a neutral or acidic environment, the newly formed carboxylic acid groups act as catalysts, protonating the carbonyl oxygen of nearby ester bonds and making them more susceptible to nucleophilic attack by water. researchgate.netnih.gov This creates a feedback loop where each bond scission event generates a catalyst for further reactions, accelerating the degradation process from within the polymer bulk. carbodiimide.comresearchgate.net

This phenomenon, known as autocatalytic hydrolysis, causes the molecular weight of the polyester to decrease exponentially over time. researchgate.net It has been observed that the degradation rate can be greater inside a polymer device than at its surface, a characteristic of bulk erosion driven by the accumulation of these acidic end-groups. researchgate.net In studies of copolyesters, it has been noted that sample morphology can influence this effect; for instance, films may degrade faster than electrospun scaffolds due to differences in the diffusion and accumulation of these carboxylic end-groups. researchgate.net

Enzymatic Degradation of this compound-Containing Polymers

In biologically active environments, the degradation of aliphatic polyesters can be significantly accelerated by enzymes. nih.gov Carboxyl-esterases, a broad class of hydrolase enzymes that includes lipases, cutinases, and esterases, are primarily responsible for this process. nih.govencyclopedia.pub These enzymes catalyze the hydrolysis of the ester bonds in the polymer backbone. encyclopedia.pub

The enzymatic degradation of solid polymers is typically a surface erosion process. nih.govcore.ac.uk The process involves several steps: the enzyme adsorbs onto the polymer surface, forms an enzyme-substrate complex with an accessible ester bond, catalyzes the cleavage of that bond, and then diffuses away with the soluble degradation products (monomers and oligomers). core.ac.uk

For copolyesters containing this compound, the more hydrophilic and amorphous regions created by the DEGS units are expected to be preferential sites for enzymatic attack. researchgate.netnih.gov Enzymes have greater accessibility to polymer chains in the less-ordered amorphous domains compared to the dense crystalline regions. nih.govmdpi.com While specific studies on the enzymatic degradation of P(BS-co-DEGS) are limited, research on similar aliphatic copolyesters like poly(butylene succinate-co-adipate) (PBSA) shows that enzymes like lipases and cutinases are effective in their degradation. nih.gov It is reasonable to infer that the structural features that enhance hydrolytic degradation—namely increased hydrophilicity and reduced crystallinity—also render DEGS-containing polymers more susceptible to enzymatic action.

| Enzyme Class | Specific Examples | Typical Substrates |

|---|---|---|

| Lipases | Lipase (B570770) from Candida sp. (CALB), Rhizopus delemar | Poly(caprolactone) (PCL), Poly(butylene succinate-co-adipate) (PBSA) |

| Cutinases | Cutinase from Humicola insolens | Poly(butylene succinate) (PBS), PBSA, Poly(lactic acid) (PLA) |

| Proteases | Proteinase K | Poly(L-lactic acid) (PLLA) |

| Esterases | Generic esterases | General aliphatic polyesters |

This table lists enzyme classes and examples known to be active in the degradation of various biodegradable aliphatic polyesters, which are structurally related to DEGS-containing polymers. nih.govcore.ac.uk

Theoretical Frameworks for Degradation Modeling in Polymer Systems

To predict and understand the degradation behavior of polymers, various theoretical and mathematical models have been developed. researchgate.net These models are essential for designing materials with specific lifetimes and for assessing their environmental fate.

Reaction-Diffusion Models: These models are particularly relevant for bulk-eroding polymers where hydrolysis occurs throughout the material. researchgate.net They couple the kinetics of the chemical reaction (ester hydrolysis) with the physics of mass transport (diffusion of water into the polymer and diffusion of degradation products out). acs.orgresearchgate.net Such models can account for phenomena like autocatalysis and can predict changes in molecular weight, mass loss, and the spatial distribution of degradation within a polymer matrix. researchgate.net

Kinetic Models: Simpler models focus on the chemical kinetics of bond cleavage. For instance, an autocatalytic equation has been derived that can predict the evolution of the number-average molecular weight of aliphatic polyesters during hydrolytic degradation. researchgate.net This model is based on the principle that the concentration of carboxylic acid end-groups, which catalyze the reaction, increases as the polymer chains are cleaved. researchgate.net

Stochastic Models (e.g., Monte Carlo Methods): These computational models simulate the degradation process on a molecular or near-molecular level. mdpi.com A kinetic Monte Carlo (KMC) approach can be used to track individual chain scission events over time, allowing for the prediction of changes in molecular weight distribution and other network properties. mdpi.com Such models are powerful for studying complex degradation mechanisms that are difficult to capture with continuum-based differential equations. mdpi.com By fitting model outputs to experimental data, such as from thermogravimetric analysis (TGA), the number of scission reactions can be quantified. mdpi.com

These theoretical frameworks provide quantitative tools to analyze degradation, moving beyond qualitative descriptions to predictive science, which is crucial for the development and application of materials like this compound-based polymers.

Advanced Research Applications of Diethylene Glycol Succinate in Polymer Engineering

Diethylene Glycol Succinate (B1194679) as a Comonomer in Elastomeric Polyester (B1180765) Systems

The incorporation of diethylene glycol succinate as a comonomer is a key strategy for designing flexible and elastomeric polyesters. When copolymerized with other monomers, such as 1,4-butanediol (B3395766) and succinic acid to form poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)), the DEGS units introduce flexibility into the rigid polymer backbone. mz-at.de The ether linkages in the diethylene glycol component lower the glass transition temperature and reduce the crystallinity of the polymer, which are crucial factors for achieving elastomeric behavior. mz-at.deglsciences.com

Research findings indicate a direct correlation between the concentration of DEGS in the copolymer and its mechanical properties. An increase in the DEGS content leads to a decrease in the tensile modulus and an increase in the elongation at break, transforming the material from a rigid thermoplastic into a flexible elastomer. mz-at.de For instance, studies on P(BS-co-DEGS) have shown that as the molar ratio of DEGS is increased, the polymer exhibits enhanced elasticity. mz-at.de This is because the flexible DEGS segments disrupt the crystalline structure that is characteristic of homopolymers like poly(butylene succinate) (PBS), resulting in a material with more amorphous regions that can accommodate strain. glsciences.comrestek.com

The table below illustrates the impact of increasing this compound content on the mechanical properties of P(BS-co-DEGS) copolymers, based on typical research findings.

| Property | PBS (0% DEGS) | P(BS-co-DEGS) (Low DEGS content) | P(BS-co-DEGS) (High DEGS content) |

| Tensile Modulus (MPa) | High | Medium | Low |

| Elongation at Break (%) | Low | Medium | High |

| Crystallinity (%) | High | Medium | Low |

| Hydrolytic Degradation Rate | Low | Medium | High |

This is an interactive data table based on generalized findings from sources. mz-at.deglsciences.com

Engineering of this compound-Containing Polymers for Material Science Innovations

The ability to tailor the properties of polyesters by incorporating this compound has led to significant innovations in material science. By precisely controlling the DEGS ratio in the polymer chain, researchers can engineer materials with a spectrum of properties suited for novel applications. One of the most promising areas is the development of biodegradable and bioresorbable materials. restek.com

The presence of ether linkages from the DEGS units increases the hydrophilicity of the copolyester. mz-at.derestek.com This enhanced affinity for water accelerates the rate of hydrolytic degradation, making these materials ideal for applications where controlled degradation is required. mz-at.de An example of such an innovation is the creation of multiblock copolyesters like poly(butylene/diethylene glycol succinate). These materials have been fabricated into biomimetic electrospun scaffolds that exhibit a pronounced elastomeric behavior and faster degradation rates compared to PBS homopolymers. restek.com This makes them highly suitable candidates for soft tissue engineering, where the scaffold needs to be flexible and degrade as new tissue forms. restek.com The engineering of these polymers allows for the fine-tuning of degradation profiles and mechanical performance to match the requirements of specific biological environments. mz-at.de

Development of this compound-Based Polymers for Specific Material Functions

Building on the principles of material engineering, DEGS-containing polymers are being developed for highly specific functions. The unique combination of flexibility, hydrophilicity, and tunable biodegradability makes them versatile for targeted applications.

In the field of biomedical engineering, poly(butylene/diethylene glycol succinate) has been demonstrated as a functional scaffold material that actively supports cell growth. restek.com Research has shown that these biodegradable scaffolds can support the growth and preserve the cardiac phenotype markers of H9c2 cells, indicating their potential utility in cardiac soft tissue engineering applications. restek.com The elastomeric nature of the material is critical for this function, as it can withstand the cyclic deformations characteristic of cardiac tissue.

Beyond biomedical applications, the principles can be applied to other areas. For example, the increased hydrophilicity and flexibility could be leveraged to create biodegradable packaging films with improved moisture permeability or compostable agricultural films that degrade in the soil at a controlled rate. The ability to modify PBS, a polymer with good processability, by incorporating DEGS allows for the creation of materials that retain processing advantages while gaining new functionalities. mz-at.deresearchgate.net

Utilization of this compound as a Gas Chromatography Stationary Phase

In the field of analytical chemistry, this compound serves a completely different but equally important role as a stationary phase in gas chromatography (GC). glsciences.com As a polyester, DEGS is a polar stationary phase, which makes it highly effective for separating polar analytes. researchgate.netlibretexts.org Its primary application is in the analysis of fatty acid methyl esters (FAMEs), where it can separate compounds based on their degree of unsaturation. restek.comresearchgate.net

The polarity of the DEGS stationary phase arises from the ester functional groups within its polyester structure. This polarity allows for dipole-dipole and hydrogen-bonding interactions with polar molecules, leading to differential retention times and effective separation. libretexts.orglibretexts.org DEGS-based columns are particularly valued for their ability to resolve complex mixtures of FAMEs found in food, oils, and biological samples. researchgate.net To enhance its thermal stability and prevent degradation at higher temperatures, the DEGS stationary phase is often stabilized with phosphoric acid. glsciences.com

The table below summarizes the key characteristics and applications of this compound as a GC stationary phase.

| Parameter | Description |

| Phase Type | Polyester |

| Polarity | Polar |

| Primary Application | Separation of Fatty Acid Methyl Esters (FAMEs) |

| Separation Mechanism | Separates based on analyte polarity and degree of unsaturation. |

| Common Form | Wall-Coated Open Tubular (WCOT) Capillary Columns. |

| Stabilization | Often stabilized with phosphoric acid for improved thermal stability. glsciences.com |

This is an interactive data table summarizing the properties of DEGS as a GC stationary phase. glsciences.comresearchgate.net

Theoretical and Computational Studies on Diethylene Glycol Succinate Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. While specific DFT studies on the diethylene glycol succinate (B1194679) system are not prevalent in publicly accessible literature, the principles can be illustrated through studies on analogous esterification reactions, such as that between succinic acid and ethylene (B1197577) glycol.

In such studies, DFT calculations are employed to map the potential energy surface of the reaction. This involves:

Geometry Optimization: Finding the lowest energy conformation for all molecular species involved in the reaction.

Transition State Searching: Identifying the highest energy structure along the reaction pathway, which represents the kinetic barrier to the reaction.

Energy Profile Calculation: Determining the relative energies of reactants, transition states, and products to understand the reaction's thermodynamics and kinetics.

For the esterification of a dicarboxylic acid like succinic acid with a glycol, computational results show the reaction typically proceeds in two main steps. The first step is a dehydration reaction of the carboxylic acid to form a cyclic anhydride (B1165640), which has a significant energy barrier. The second step is the ring-opening reaction of the anhydride by the hydroxyl groups of the glycol to form the ester product. This second step generally has a much lower energy barrier. DFT provides the specific activation energies for these steps, offering a microscopic understanding of the chemical transformation.

Table 1: Key DFT Calculation Outputs in Esterification Reaction Analysis

| Calculation Output | Description | Insight Provided |

| Optimized Molecular Geometries | The most stable 3D arrangement of atoms for reactants, products, and transition states. | Provides bond lengths, bond angles, and dihedral angles for key structures. |

| Reaction Energy Profile | A plot of the potential energy of the system as it progresses from reactants to products. | Visualizes the energy barriers (activation energy) and overall reaction energy. |

| Transition State (TS) Structure | The specific molecular geometry at the peak of the energy profile between a reactant and an intermediate. | Reveals the nature of bond-making and bond-breaking in the rate-limiting step. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations for optimized structures. | Confirms that a structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |

Molecular Dynamics Simulations of Diethylene Glycol Succinate Polymer Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For polymer systems like those containing this compound, MD simulations provide detailed insight into the conformational dynamics, morphology, and interactions that govern the material's macroscopic properties. These simulations have been applied to various polyesters to understand their behavior.

The core of an MD simulation is the force field, a set of empirical energy functions and parameters used to calculate the forces between atoms. Based on these forces, Newton's equations of motion are solved iteratively to simulate the trajectory of the system over time. This allows researchers to observe how polymer chains move, fold, and interact with each other or with other molecules.

Applications in polyester (B1180765) systems include:

Conformational Analysis: Studying the distribution of dihedral angles to understand the flexibility and preferred shapes of the polymer chains.

Amorphous and Crystalline Structure: Simulating the arrangement of polymer chains in both disordered (amorphous) and ordered (crystalline) regions to predict properties like density and the glass transition temperature.

Intermolecular Interactions: Analyzing the hydrogen bonding network and other non-covalent interactions that are crucial for the cohesion and mechanical properties of the material.

Composite Materials: Simulating the interface between polyester matrices and reinforcing agents (e.g., natural fibers) to understand adhesion and stress transfer mechanisms. mdpi.com

For instance, MD simulations have been used to study the binding of complex succinate esters to biological receptors, providing detailed information on the binding poses and the specific molecular interactions responsible for the binding affinity. nih.gov

Modeling of Esterification and Polycondensation Processes

The synthesis of polyesters like those from diethylene glycol and succinic acid is typically a two-stage process: an initial esterification followed by a polycondensation step to build high molecular weight chains. acs.org Modeling these processes is crucial for reactor design, process optimization, and controlling the final properties of the polymer.

Kinetic modeling provides a mathematical description of the reaction rates and how they are influenced by process parameters. A general kinetic model for this type of polycondensation would include a set of differential equations describing the concentration changes of all species over time.

The key stages and parameters involved are:

Esterification: Succinic acid and diethylene glycol react to form oligomers (short polymer chains) and water. This is a reversible reaction, and the model must account for the rate of water removal, which drives the reaction forward.

Polycondensation: At higher temperatures and under vacuum, the oligomers react with each other to form longer polymer chains. acs.org The model must capture the kinetics of this step, which is often diffusion-controlled, as well as the efficient removal of the glycol byproduct to increase the molecular weight.

These models often use a functional-group approach, tracking the concentrations of carboxyl end-groups, hydroxyl end-groups, and ester linkages in the system. The models are validated by comparing their predictions of molecular weight and composition against experimental data obtained under various reaction conditions. researchgate.netresearchgate.net

Table 2: Key Components of a Kinetic Model for this compound Synthesis

| Model Component | Description | Key Parameters |

| Reaction Scheme | A set of elementary reactions including esterification, polycondensation, and potential side reactions (e.g., etherification). | Rate constants for each reaction (kester, kpoly, etc.). |

| Mass Balance Equations | Differential equations describing the change in concentration of reactants (succinic acid, diethylene glycol), products, and byproducts (water). | Reactor volume, feed flow rates. |

| Energy Balance Equations | Equations describing the temperature profile within the reactor, accounting for heat of reaction and heat transfer. | Reaction temperature, heat transfer coefficients. |

| Mass Transfer Considerations | Terms that account for the removal of volatile byproducts (e.g., water, excess glycol) from the reaction mixture, which is crucial under vacuum. | Mass transfer coefficients, vapor-liquid equilibrium data, system pressure. |

Computational Analysis of Molecular Interactions in this compound Esters

The physical and chemical properties of this compound esters and their polymers are governed by the intricate network of molecular interactions between the polymer chains. Computational analysis provides a powerful lens through which to view and quantify these interactions.

Methods like molecular docking and MD simulations are central to this analysis. For example, in the rational design of bioactive molecules containing succinate ester moieties, computational techniques are used to predict how these molecules will interact with and bind to biological targets like proteins. nih.gov This involves:

Molecular Docking: A method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It calculates a "binding score" that estimates the strength of the interaction.

MD Simulations of Complexes: Once a potential binding pose is identified, MD simulations can be run on the entire complex (e.g., the succinate ester bound to a receptor). This allows for the analysis of the stability of the interaction over time and the identification of key intermolecular forces, such as hydrogen bonds and van der Waals forces, that maintain the complex. nih.gov

These same principles apply to bulk polymer systems. The interactions between polymer chains determine properties like crystallinity and mechanical strength. For instance, in copolymers, amorphous poly(this compound) can form soft segments, and the degree of phase separation and crystallinity is dictated by the balance of interactions within and between the different types of polymer segments. vdoc.pub Another computational tool, the Group Contribution (GC) approach, can be used to predict the thermodynamic and physical properties of molecules like succinate esters based on their constituent functional groups, providing a way to screen potential structures for desired properties. dtu.dk

Table 3: Computational Techniques for Analyzing Molecular Interactions

| Technique | Application | Information Gained |

| Molecular Docking | Predicting the binding mode and affinity of a succinate ester to a receptor site. nih.gov | Binding pose, binding score/energy, identification of potential interaction sites. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of succinate esters in bulk or in a complex. nih.gov | Stability of interactions, conformational changes upon binding, hydrogen bond analysis, calculation of binding free energy. |

| Group Contribution (GC) | Estimating macroscopic properties of succinate esters from their chemical structure. dtu.dk | Prediction of properties like boiling point, viscosity, and solubility without direct simulation. |

| Quantum Mechanics (QM) | Calculating the precise nature of intermolecular forces (e.g., electrostatic, dispersion) between molecules. | Accurate interaction energies, electron density distribution, characterization of non-covalent bonds. |

Emerging Research Directions and Future Perspectives

Bio-based Synthesis and Sustainability Considerations for Diethylene Glycol Succinate (B1194679) Polymers

The growing demand for environmentally friendly materials has spurred research into the bio-based synthesis of polyesters like those containing diethylene glycol succinate. A significant focus is on utilizing renewable resources to produce the necessary monomers. Succinic acid, a key component, can be produced through the fermentation of renewable resources. researchgate.netresearchgate.net Similarly, ethylene (B1197577) glycol, and by extension diethylene glycol, can be derived from bio-based sources such as glycerol (B35011), a byproduct of biodiesel production. rsc.org This shift from petrochemical to bio-based feedstocks is a critical step towards enhancing the sustainability of this compound polymers. mdpi.com

The synthesis of these bio-based polyesters typically involves a two-step melt polycondensation method: an initial esterification followed by polycondensation. acs.orgresearchgate.net For instance, bio-based succinate polyols have been synthesized through a condensation reaction between succinic acid and diethylene glycol. thaiscience.info Researchers are also exploring enzymatic synthesis routes, which offer a more sustainable alternative to traditional chemical methods by eliminating the need for toxic solvents and reagents. nih.gov

The incorporation of diethylene glycol into polyester (B1180765) chains, such as in poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)), has been shown to influence the material's properties. Increasing the this compound content can decrease crystallinity and increase hydrophilicity, which in turn enhances the hydrolytic degradation rate. acs.orgacs.org This tailored biodegradability is a key aspect of their sustainability profile, making them suitable for applications where controlled degradation is desirable. mdpi.com

Below is a table summarizing the monomers used in the synthesis of bio-based polyesters containing this compound and their potential renewable sources.

| Monomer | Potential Bio-based Source |

| Succinic Acid | Fermentation of carbohydrates (e.g., from corn starch, sugarcane) researchgate.netresearchgate.net |

| Diethylene Glycol | Byproduct of bio-ethylene glycol production from bio-ethanol or glycerol rsc.org |

| 1,4-Butanediol (B3395766) | Fermentation of sugars acs.org |

| Ethylene Glycol | Bio-ethanol from fermentation of sugars mdpi.comtandfonline.com |

Integration of this compound in Multifunctional Polymer Systems

The integration of this compound units into other polymer structures is a promising strategy for creating multifunctional materials with tailored properties. Copolymerization is a common approach to achieve this. For example, diethylene glycol has been incorporated into poly(butylene succinate) (PBS) to create poly(butylene succinate-co-diethylene glycol succinate) (P(BS-co-DEGS)) copolymers. acs.orgacs.org This modification leads to materials with altered mechanical and thermal properties, as well as enhanced biodegradability. acs.orgacs.org

The inclusion of this compound can impart greater flexibility and hydrophilicity to the resulting copolymer. researchgate.net An increase in the this compound content generally leads to a decrease in the tensile modulus and an increase in the elongation at break. acs.org This makes these copolymers potentially suitable for applications requiring more ductile materials. Furthermore, the enhanced hydrophilicity accelerates the hydrolytic degradation rate, which is advantageous for biomedical applications such as tissue engineering and drug delivery systems. researchgate.netresearchgate.net

Polymer blending is another technique to create multifunctional systems. Blending this compound-based polymers with other biodegradable polymers like polylactic acid (PLA) can result in materials with a desirable balance of properties. researchgate.net Poly(ethylene glycol), a related compound, has been used as a compatibilizer in PLA/thermoplastic starch blends to improve interfacial adhesion and mechanical properties. researchgate.net

These multifunctional polymer systems are being explored for various advanced applications. In tissue engineering, scaffolds made from poly(butylene/diethylene glycol succinate) have shown potential for supporting cell growth. researchgate.net The tunable degradation rates and mechanical properties of these materials are critical for creating scaffolds that can match the requirements of different soft tissues. researchgate.net

The table below illustrates the effect of incorporating this compound (DEGS) on the properties of poly(butylene succinate) (PBS).

| Property | Effect of Increasing DEGS Content | Reference |

| Crystallinity | Decreases | acs.orgacs.org |

| Hydrophilicity | Increases | acs.orgacs.org |

| Hydrolytic Degradation Rate | Increases | acs.orgacs.org |

| Tensile Modulus | Decreases | acs.org |

| Elongation at Break | Increases | acs.org |

Advanced Processing Techniques for this compound-Based Materials

Advanced processing techniques are being employed to fabricate materials from this compound-based polymers with controlled structures at the micro- and nanoscale. Electrospinning is one such technique that has been successfully used to create biomimetic scaffolds for tissue engineering applications. researchgate.net This process produces non-woven fibrous mats with high surface area-to-volume ratios, mimicking the native extracellular matrix. nih.gov For instance, a multiblock copolyester of poly(butylene/diethylene glycol succinate) has been electrospun into scaffolds that exhibit a more pronounced elastomeric behavior compared to those made from pure poly(butylene succinate). researchgate.net

Melt spinning is another processing method used to produce fibers from copolymers containing this compound. This technique is relevant for textile applications where the biodegradability of the fibers is a desirable feature. tandfonline.com The spinnability and resulting fiber properties can be tailored by adjusting the copolymer composition. tandfonline.com

The synthesis of nanoparticles is also an emerging area. While specific research on this compound nanoparticles is limited, related polyester nanoparticles are being developed for applications such as drug delivery. The principles of nanoprecipitation and emulsion polymerization could potentially be adapted for this compound-based polymers.

Furthermore, 3D printing, or additive manufacturing, is a rapidly advancing field that holds significant potential for creating complex, patient-specific scaffolds from biodegradable polymers. mdpi.com While direct 3D printing of this compound polymers is not yet widely reported, the development of filaments from blends and composites containing related glycol-modified polyesters for use in fused deposition modeling (FDM) suggests a viable pathway for future research. mdpi.com

These advanced processing techniques allow for the fabrication of materials with tailored architectures and properties, expanding the potential applications of this compound-based polymers in high-value areas.

Challenges and Opportunities in this compound Research

The research into this compound and its copolymers presents both challenges and significant opportunities. One of the primary challenges lies in achieving high molecular weight polymers during synthesis, which is crucial for obtaining desirable mechanical properties. researchgate.net Melt polycondensation, a common synthesis method, requires careful control of reaction conditions to minimize side reactions and degradation that can limit the final molecular weight.

Another challenge is the precise control over the microstructure of copolymers. The distribution of this compound units along the polymer chain can significantly impact the material's properties, including its crystallinity and degradation behavior. researchgate.net Achieving a specific and reproducible monomer sequence remains an area of active research. Furthermore, while the introduction of this compound enhances biodegradability, ensuring that the degradation products are non-toxic and biocompatible is essential for biomedical applications. doi.org

Despite these challenges, there are numerous opportunities for this compound-based materials. The ability to tailor properties such as flexibility, hydrophilicity, and degradation rate through copolymerization opens up a wide range of potential applications. acs.org In the biomedical field, these materials are promising candidates for soft tissue engineering, wound healing, and controlled drug delivery systems. researchgate.netnih.gov

In the context of sustainability, the potential for a fully bio-based production route for this compound polymers is a major opportunity. researchgate.netrsc.org This would significantly reduce the environmental footprint of these materials compared to their petroleum-based counterparts. There is also an opportunity to develop these polymers for environmentally friendly packaging applications, where their biodegradability would be a key advantage. rsc.org Further research into blends and composites can also lead to new materials with enhanced performance characteristics for a broader range of applications. nih.gov

A summary of the key challenges and opportunities is presented in the table below.

| Category | Description |

| Challenges | |

| Synthesis | Achieving high molecular weight polymers with controlled microstructures. |

| Biocompatibility | Ensuring the non-toxicity of degradation products for biomedical applications. |

| Mechanical Properties | Balancing the trade-off between flexibility and strength for specific applications. |

| Opportunities | |

| Sustainability | Development of fully bio-based and biodegradable polymers for a circular economy. |

| Biomedical Applications | Use in soft tissue engineering, drug delivery, and other medical devices. |

| Advanced Materials | Creation of novel copolymers, blends, and composites with tailored functionalities. |

| Packaging | Development of environmentally friendly and compostable packaging solutions. |

Q & A

Basic Research Questions

Q. How can diethylene glycol succinate (DEGS) be optimized as a stationary phase in gas chromatography (GC) for fatty acid analysis?

- Methodological Answer : DEGS-coated columns (e.g., 20% on chromosorb W) are optimized by maintaining specific temperature gradients: column at 170°C, injector at 230°C, and detector at 250°C, with nitrogen as the carrier gas . Calibration using reference standards and validation of retention indices for unsaturated fatty acids (e.g., oleic vs. linoleic acid) ensures reproducibility. Adjusting the mesh size (60–80) of the support material improves resolution .

Q. What are the primary applications of DEGS in analytical chemistry beyond fatty acid profiling?

- Methodological Answer : DEGS is used for separating polar compounds (e.g., alcohols, glycols) in GC due to its polyester structure. Protocols involve derivatizing non-volatile analytes (e.g., silylation) to enhance volatility. For example, DEGS columns can resolve diethylene glycol (DEG) contaminants in pharmaceuticals via precolumn derivatization with p-toluenesulfonyl isocyanate followed by HPLC .

Advanced Research Questions

Q. How can the thermal stability of DEGS-based GC columns be improved for high-temperature applications (>200°C)?

- Methodological Answer : Stabilizing DEGS with phosphoric acid (0.1–0.5% w/w) prevents column degradation at elevated temperatures. Experimental validation includes thermogravimetric analysis (TGA) to assess weight loss profiles and monitoring baseline drift under programmed temperature ramps (e.g., 5°C/min to 220°C). Modified DEGS columns show reduced bleeding and extended lifespans .

Q. What synthesis strategies enhance the mechanical properties of poly(butylene succinate)-b-poly(this compound) (PBS-b-PDGS) copolymers?

- Methodological Answer : Multiblock copolymers are synthesized via melt polycondensation using 1,4-butanediol, succinic acid, and DEGS monomers. Isothermal crystallization studies (DSC) reveal that PBS-b-PDGS with 10–20 mol% PDGS segments exhibit improved elasticity. Chain extenders like hexamethylene diisocyanate (HDI) increase molecular weight (validated by GPC), enhancing tensile strength .

Q. How can researchers assess the biocompatibility and degradation kinetics of DEGS-containing polymers for biomedical applications?

- Methodological Answer : Perform in vitro hydrolysis studies in PBS (pH 7.4, 37°C) with periodic GPC analysis to track molecular weight reduction. Cytotoxicity is evaluated using ISO 10993-5 protocols (e.g., MTT assays on L929 fibroblasts). Degradation products (e.g., DEG) are quantified via GC-MS, with thresholds set below 50 ppm to avoid nephrotoxicity risks .

Q. What analytical methods resolve contradictions in DEGS metabolism and toxicity across species?

- Methodological Answer : Comparative metabolomics (LC-QTOF/MS) identifies species-specific metabolites. For instance, rats excrete 45–70% unmetabolized DEG in urine, while humans show higher sensitivity due to oxidative metabolites like 2-hydroxyethoxyacetic acid. Dose-response models (e.g., PROAST software) extrapolate safe exposure limits, prioritizing renal and hepatic biomarkers .

Q. How can computational models predict the chromatographic selectivity of DEGS for novel analytes?

- Methodological Answer : Use molecular dynamics simulations (e.g., COSMO-RS) to calculate partition coefficients between DEGS and analytes based on polarity and solubility parameters. Validate predictions experimentally by correlating calculated ΔlogP values with retention times for a congener series (e.g., homologous alcohols) .

Methodological Validation and Data Analysis

Q. What statistical approaches address variability in DEGS-mediated polymer crystallization data?

- Methodological Answer : Apply Avrami kinetics to DSC data (e.g., ln[-ln(1-α)] vs. ln t) to quantify nucleation mechanisms. Bootstrap resampling (1,000 iterations) reduces uncertainty in crystallization half-times (t₁/₂). Contradictions in activation energy (Ea) are resolved by comparing isoconversional methods (e.g., Friedman vs. Ozawa) .

Q. How do researchers differentiate DEGS from structurally similar polyesters (e.g., diethylene glycol adipate) in mixed systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.